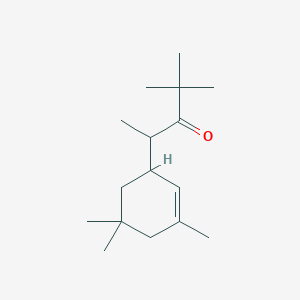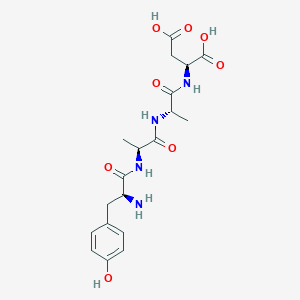
L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of the amino acids L-tyrosine, L-alanine, and L-aspartic acid. Peptides like this one are of significant interest in biochemistry and molecular biology due to their roles in various biological processes and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid typically involves the stepwise condensation of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.
-
Step 1: Protection of Amino Acids
- L-tyrosine, L-alanine, and L-aspartic acid are protected using Boc for the amino groups and methyl or ethyl esters for the carboxyl groups.
-
Step 2: Coupling Reactions
- The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
-
Step 3: Deprotection
- After the coupling reactions, the protecting groups are removed using appropriate reagents such as trifluoroacetic acid (TFA) for Boc groups and sodium hydroxide (NaOH) for ester groups.
Industrial Production Methods
Industrial production of peptides like this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated synthesis of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids.
化学反应分析
Types of Reactions
L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones from the phenolic hydroxyl group.
Reduction: Formation of alcohols from carboxyl groups.
Substitution: Formation of substituted amides or esters.
科学研究应用
L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
相似化合物的比较
Similar Compounds
- L-Alanyl-L-tyrosine
- L-Alanyl-L-glutamine
- L-Alanyl-L-phenylalanine
Uniqueness
L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and combination of amino acids, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different stability, solubility, and reactivity, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
647008-45-5 |
|---|---|
分子式 |
C19H26N4O8 |
分子量 |
438.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H26N4O8/c1-9(22-18(29)13(20)7-11-3-5-12(24)6-4-11)16(27)21-10(2)17(28)23-14(19(30)31)8-15(25)26/h3-6,9-10,13-14,24H,7-8,20H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)(H,30,31)/t9-,10-,13-,14-/m0/s1 |
InChI 键 |
AQYAYXSFZJXSDP-NUZBWSBOSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
规范 SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


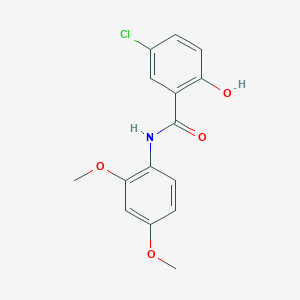
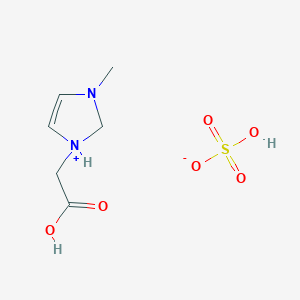
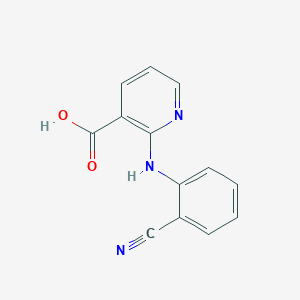

![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
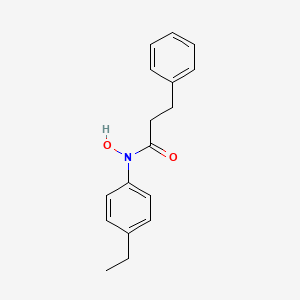

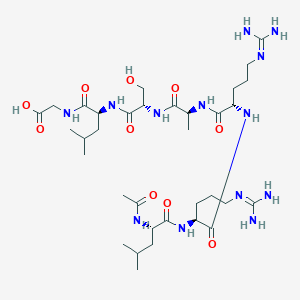
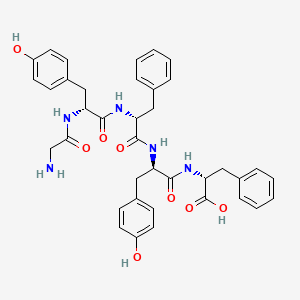
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)

![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
